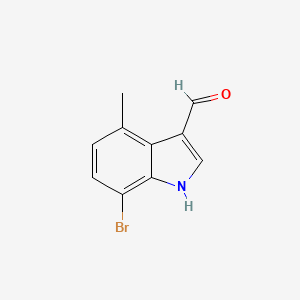
7-Bromo-4-methyl-1H-indole-3-carbaldehyde
概要
説明
7-Bromo-4-methyl-1H-indole-3-carbaldehyde: is a derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals. Indole derivatives are known for their diverse biological activities, including antiviral, anticancer, and antimicrobial properties . The presence of a bromine atom at the 7th position and a formyl group at the 3rd position makes this compound particularly interesting for synthetic and medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions:
Bartoli Indole Synthesis: This method involves the reaction of 4-bromo-3-nitrotoluene with isopropenylmagnesium bromide to yield 7-bromo-4-(bromomethyl)-2-methylindole.
Radical Bromination: The radical benzylic bromination of 4-bromo-3-nitrotoluene yields 4-bromo-3-nitro-1-bromomethylbenzene, which is then converted to the desired indole derivative through a series of reactions.
Industrial Production Methods:
Industrial production methods for 7-bromo-4-methyl-1H-indole-3-carbaldehyde typically involve large-scale adaptations of the above synthetic routes, with optimizations for yield, purity, and cost-effectiveness. These methods often employ continuous flow reactors and automated systems to ensure consistent product quality.
化学反応の分析
Types of Reactions:
Oxidation: 7-Bromo-4-methyl-1H-indole-3-carbaldehyde can be oxidized to form the corresponding carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride.
Substitution: The bromine atom at the 7th position can undergo nucleophilic substitution reactions to introduce various functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like potassium carbonate.
Major Products:
Oxidation: 7-Bromo-4-methyl-1H-indole-3-carboxylic acid.
Reduction: 7-Bromo-4-methyl-1H-indole-3-methanol.
Substitution: Various 7-substituted indole derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry:
7-Bromo-4-methyl-1H-indole-3-carbaldehyde is used as a building block in the synthesis of more complex indole derivatives. It serves as a precursor for the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals .
Biology:
In biological research, this compound is used to study the structure-activity relationships of indole derivatives. It helps in understanding how modifications to the indole ring affect biological activity.
Medicine:
Its derivatives have shown promising activity against various cancer cell lines and viral infections .
Industry:
In the industrial sector, this compound is used in the synthesis of dyes, pigments, and other specialty chemicals. Its unique structure allows for the creation of compounds with specific properties tailored to industrial needs.
作用機序
The mechanism of action of 7-bromo-4-methyl-1H-indole-3-carbaldehyde and its derivatives involves interactions with various molecular targets, including enzymes and receptors. The formyl group at the 3rd position can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The bromine atom at the 7th position can enhance the compound’s binding affinity to certain targets through halogen bonding .
類似化合物との比較
Indole-3-carbaldehyde: Lacks the bromine and methyl groups, making it less hydrophobic and potentially less active in certain biological assays.
7-Bromoindole: Lacks the formyl group, which is crucial for certain types of chemical reactivity and biological activity.
4-Methylindole: Lacks both the bromine and formyl groups, significantly altering its chemical and biological properties.
Uniqueness:
7-Bromo-4-methyl-1H-indole-3-carbaldehyde is unique due to the combination of the bromine atom, methyl group, and formyl group on the indole ring. This combination allows for a wide range of chemical modifications and biological activities, making it a versatile compound in both research and industrial applications .
特性
IUPAC Name |
7-bromo-4-methyl-1H-indole-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO/c1-6-2-3-8(11)10-9(6)7(5-13)4-12-10/h2-5,12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLELZXXEZOVDOW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CNC2=C(C=C1)Br)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![7-Bromo-4-chloroimidazo[2,1-f][1,2,4]triazine](/img/structure/B1377887.png)

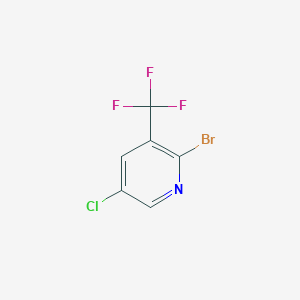
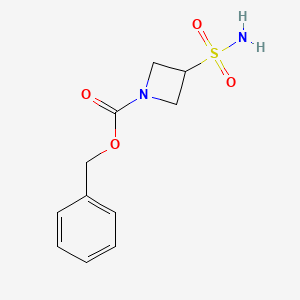
![N-({2-benzylbicyclo[2.2.1]heptan-2-yl}methyl)cyclopropanamine hydrochloride](/img/structure/B1377897.png)
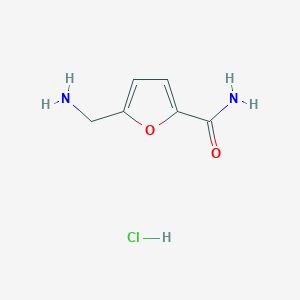
![6-[2-(Dimethylamino)ethoxy]pyridine-3-carboxylic acid hydrochloride](/img/structure/B1377899.png)
![4-[({[4-(Pyrrolidin-1-ylmethyl)phenyl]methyl}amino)methyl]benzonitrile dihydrochloride](/img/structure/B1377901.png)


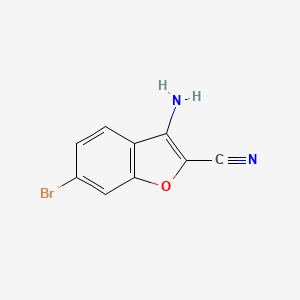
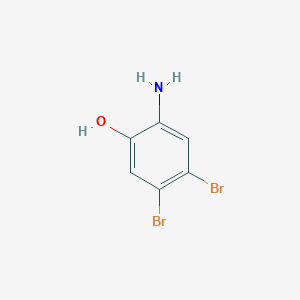
![2-{[(3-Cyanophenyl)methyl]amino}acetic acid hydrochloride](/img/structure/B1377909.png)
